An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-Benzyloxybenzoate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-Benzyloxybenzoate
Abstract
This technical guide provides a comprehensive overview of methyl 4-benzyloxybenzoate, a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. The document details its synthesis via two primary methods: the Williamson ether synthesis and Fischer esterification, offering an in-depth analysis of the reaction mechanisms and step-by-step experimental protocols. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is presented. A notable application of methyl 4-benzyloxybenzoate as a crucial building block in the synthesis of the anticancer drug Cediranib is also discussed, highlighting its relevance to drug development professionals. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, providing them with the necessary technical information for the effective utilization of this versatile compound.
Introduction: The Strategic Importance of Methyl 4-Benzyloxybenzoate in Modern Synthesis
Methyl 4-benzyloxybenzoate, with the chemical formula C₁₅H₁₄O₃, is a versatile organic compound that serves as a valuable building block in a multitude of synthetic endeavors.[1] Its structure, featuring a benzoate core substituted with a benzyloxy group, provides a unique combination of functionalities that are highly sought after in the design and synthesis of complex molecules. The benzyl ether group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the methyl ester moiety allows for further transformations such as hydrolysis or amidation.[1]
This combination of features makes methyl 4-benzyloxybenzoate a particularly attractive intermediate in the pharmaceutical industry. It is frequently employed in the synthesis of biologically active molecules that form the cornerstone of novel therapeutic agents.[2] A prime example of its significance is its role as a precursor in the synthesis of targeted anticancer therapies.[3] This guide will delve into the practical aspects of its synthesis, characterization, and application, providing researchers and drug development professionals with a robust understanding of this important chemical entity.
Synthesis of Methyl 4-Benzyloxybenzoate: A Tale of Two Classic Reactions
The synthesis of methyl 4-benzyloxybenzoate is most commonly achieved through a two-step sequence starting from the readily available methyl 4-hydroxybenzoate. This involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by esterification if starting from 4-hydroxybenzoic acid. The two key reactions underpinning these transformations are the Williamson ether synthesis and the Fischer esterification.
Method A: Williamson Ether Synthesis from Methyl 4-Hydroxybenzoate
The Williamson ether synthesis is a robust and widely used method for forming ethers.[4][5] In the context of methyl 4-benzyloxybenzoate synthesis, it involves the reaction of the phenoxide ion of methyl 4-hydroxybenzoate with an alkyl halide, typically benzyl bromide.[6]
2.1.1. Mechanistic Rationale: An SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The first step involves the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.[7] This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in a concerted step, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates this reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[8]
Diagram 1: Williamson Ether Synthesis Mechanism
A simplified workflow of the Williamson ether synthesis for methyl 4-benzyloxybenzoate.
2.1.2. Detailed Experimental Protocol
-
Materials:
-
Methyl 4-hydroxybenzoate
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable volume of acetone or DMF to ensure adequate stirring.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of around 80-100°C can be used) and maintain for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude methyl 4-benzyloxybenzoate by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a white crystalline solid.[9][10]
-
Method B: Fischer Esterification of 4-Benzyloxybenzoic Acid
An alternative route to methyl 4-benzyloxybenzoate is through the Fischer esterification of 4-benzyloxybenzoic acid. This method is particularly useful if 4-benzyloxybenzoic acid is the available starting material.
2.2.1. Mechanistic Rationale: Acid-Catalyzed Nucleophilic Acyl Substitution
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1]
-
Nucleophilic Attack by the Alcohol: The alcohol (methanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3]
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, or water is removed from the reaction mixture as it is formed.[11]
Diagram 2: Fischer Esterification Mechanism
A step-by-step representation of the Fischer esterification mechanism.
2.2.2. Detailed Experimental Protocol
-
Materials:
-
4-Benzyloxybenzoic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-benzyloxybenzoic acid (1.0 eq) in an excess of methanol (5-10 volumes) in a round-bottom flask.[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.[7]
-
Attach a reflux condenser and heat the mixture to reflux for 4-12 hours.[3] The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization, for example from ethanol, to afford pure methyl 4-benzyloxybenzoate.[3]
-
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of methyl 4-benzyloxybenzoate is essential for its effective use in synthesis and for quality control purposes.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [13] |
| Molecular Weight | 242.27 g/mol | [13] |
| Appearance | White crystalline solid | [11] |
| Melting Point | 99-101 °C | [1] |
| Boiling Point | 372.5 °C (predicted) | [1] |
| Solubility | Soluble in acetone, chloroform, and dichloromethane. Sparingly soluble in water. | [1] |
| CAS Number | 32122-11-5 | [13] |
Spectroscopic Characterization
The identity and purity of synthesized methyl 4-benzyloxybenzoate should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
-
Expected Chemical Shifts (δ, ppm):
-
~3.8-3.9 (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).[14]
-
~5.1 (s, 2H): Singlet for the benzylic protons (-OCH₂-Ph).[14]
-
~6.9-7.0 (d, 2H): Doublet for the two aromatic protons on the benzoate ring that are ortho to the benzyloxy group.
-
~7.3-7.5 (m, 5H): Multiplet for the five protons of the benzyl group's aromatic ring.
-
~7.9-8.0 (d, 2H): Doublet for the two aromatic protons on the benzoate ring that are ortho to the ester group.[14]
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~52: Methyl ester carbon (-OC H₃).[15]
-
~70: Benzylic carbon (-OC H₂-Ph).
-
~114-115: Aromatic carbons on the benzoate ring ortho to the benzyloxy group.
-
~127-129: Aromatic carbons of the benzyl group.
-
~131-132: Aromatic carbons on the benzoate ring ortho to the ester group.
-
~136-137: Ipso-carbon of the benzyl group.
-
~162-163: Aromatic carbon of the benzoate ring attached to the benzyloxy group.
-
~166-167: Carbonyl carbon of the ester group (-C =O).[15]
-
-
-
IR (Infrared) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
~3030-3100: C-H stretching of the aromatic rings.
-
~2850-3000: C-H stretching of the methyl and methylene groups.
-
~1710-1730: Strong C=O stretching of the ester carbonyl group.[16]
-
~1600, ~1500, ~1450: C=C stretching vibrations of the aromatic rings.
-
~1250-1300: C-O stretching of the ester.
-
~1100-1200: C-O-C stretching of the ether linkage.
-
-
-
MS (Mass Spectrometry):
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (m/z): 242 [M]⁺.
-
Key Fragmentation Peaks (m/z):
-
91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment for benzyl groups.[17]
-
151: [M - C₇H₇]⁺, loss of the benzyl group.
-
211: [M - OCH₃]⁺, loss of the methoxy group.
-
-
Application in Drug Development: The Synthesis of Cediranib
Methyl 4-benzyloxybenzoate and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A prominent example is its role in the synthesis of Cediranib (AZD2171) , a potent oral vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor used in the treatment of various cancers.[3][18] While the exact proprietary synthetic routes may vary, published literature and patents indicate that a key step in the synthesis of the quinazoline core of Cediranib involves intermediates derived from vanillic acid, which is structurally very similar to 4-hydroxybenzoic acid.
A plausible synthetic strategy involves the benzylation of a vanillic acid derivative, followed by a series of transformations to construct the quinazoline ring system. For instance, a patent describes the synthesis of 4-benzyloxy-3-methoxy methyl benzoate as a key intermediate for Cediranib.[11] This underscores the importance of the benzylation of hydroxybenzoate esters in the development of such targeted therapies.
Diagram 3: Role of Benzyloxybenzoate Intermediate in a Plausible Cediranib Synthesis Pathway
A conceptual workflow illustrating the role of a benzyloxybenzoate intermediate in a synthetic route towards Cediranib.
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount.
-
Methyl 4-hydroxybenzoate: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]
-
Benzyl bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]
-
Potassium carbonate: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated sulfuric acid: Is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
-
Organic solvents (acetone, DMF, methanol, dichloromethane, diethyl ether): Are flammable and/or toxic. Use in a well-ventilated area or fume hood, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
Methyl 4-benzyloxybenzoate is a strategically important and versatile intermediate in organic synthesis. Its preparation via well-established and reliable methods like the Williamson ether synthesis and Fischer esterification makes it readily accessible. The detailed understanding of its physicochemical and spectroscopic properties is crucial for its application in the synthesis of complex target molecules. Its demonstrated utility in the synthesis of the anticancer drug Cediranib highlights its significance in the field of drug discovery and development. This technical guide provides a solid foundation for researchers and scientists to confidently synthesize, characterize, and utilize methyl 4-benzyloxybenzoate in their synthetic endeavors.
References
-
ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]
-
Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN102603718B - Synthesis method of cediranib.
-
Wang, Y., et al. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2897. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
NWABR.ORG. (2011, April 7). Material Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet Benzyl bromide MSDS. Retrieved from [Link]
-
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of methyl 4-(tosyloxy)benzoate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
-
Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved from [Link]
- Google Patents. (n.d.). WO2019240671A1 - Manufacturing method for benznidazole production and the industrial scaling thereof.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
PubChem. (n.d.). Cediranib. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. rsc.org [rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. CN102603718B - Synthesis method of cediranib - Google Patents [patents.google.com]
- 12. studylib.net [studylib.net]
- 13. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. che.hw.ac.uk [che.hw.ac.uk]
- 21. ucl.ac.uk [ucl.ac.uk]
